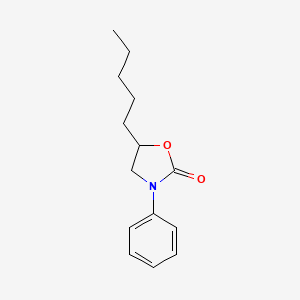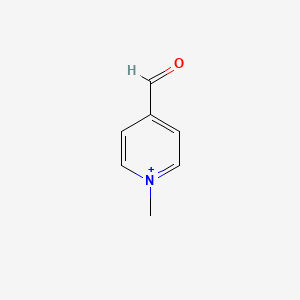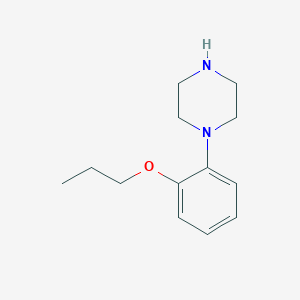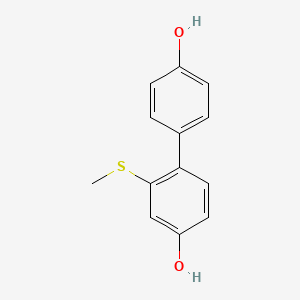
Boc-val-leu-lys-amc acetate salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-val-leu-lys-amc acetate salt is a sensitive, fluorogenic, and specific substrate used for the quantitative measurement of plasmin. It is also cleaved by acrosin from the ascidian Halocynthia roretzi, by porcine calpain isozymes I and II, and by papain . The compound has a molecular formula of C₃₂H₄₉N₅O₇·C₂H₄O₂ and a molecular weight of 675.82 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-val-leu-lys-amc acetate salt involves the protection of amino acids followed by coupling reactions. The process typically starts with the protection of the amino group of valine, leucine, and lysine using tert-butyloxycarbonyl (Boc) groups. The protected amino acids are then sequentially coupled using standard peptide synthesis techniques. The final product is obtained by deprotecting the Boc groups and converting the compound to its acetate salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The compound is then lyophilized to obtain the final product .
化学反応の分析
Types of Reactions
Boc-val-leu-lys-amc acetate salt undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by specific enzymes such as plasmin, acrosin, calpain, and papain.
Deprotection: The Boc groups can be removed under acidic conditions to yield the free amino acids.
Common Reagents and Conditions
Hydrolysis: Enzymes like plasmin, acrosin, calpain, and papain are commonly used for hydrolysis reactions.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for the removal of Boc groups.
Major Products Formed
科学的研究の応用
Boc-val-leu-lys-amc acetate salt has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzyme assays to study protease activity.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Utilized in diagnostic assays for detecting protease activity in various diseases.
Industry: Applied in the development of pharmaceuticals and biochemical research.
作用機序
The mechanism of action of Boc-val-leu-lys-amc acetate salt involves its cleavage by specific enzymes. The compound is a substrate for enzymes like plasmin, acrosin, calpain, and papain. Upon cleavage, it releases the fluorogenic compound 7-amino-4-methylcoumarin (AMC), which can be quantitatively measured using fluorescence spectroscopy . This allows for the assessment of enzyme activity and the study of molecular targets and pathways involved in various biological processes .
類似化合物との比較
Similar Compounds
Boc-val-leu-lys-mca: Another fluorogenic substrate used for similar enzyme assays.
Boc-val-leu-lys-amc hydrochloride: A variant of the acetate salt with similar applications.
Uniqueness
Boc-val-leu-lys-amc acetate salt is unique due to its high sensitivity and specificity for plasmin and other proteases. Its fluorogenic properties make it an excellent substrate for quantitative enzyme assays, providing accurate and reliable results .
特性
IUPAC Name |
tert-butyl N-[1-[[1-[[6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H49N5O7/c1-18(2)15-24(36-30(41)27(19(3)4)37-31(42)44-32(6,7)8)29(40)35-23(11-9-10-14-33)28(39)34-21-12-13-22-20(5)16-26(38)43-25(22)17-21/h12-13,16-19,23-24,27H,9-11,14-15,33H2,1-8H3,(H,34,39)(H,35,40)(H,36,41)(H,37,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLPXRKIIFWZLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H49N5O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
615.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![tert-butyl N-[[2-(methylamino)phenyl]methyl]-N-propan-2-ylcarbamate](/img/structure/B13889972.png)
